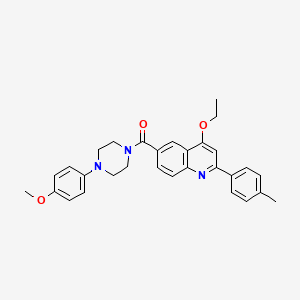

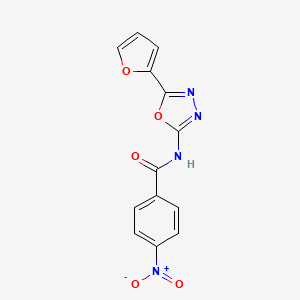

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide hydrochloride" is a chemical entity that appears to be related to a class of compounds involving piperazine moieties with sulfonyl and benzamide groups. These compounds are of interest due to their potential pharmacological activities, as evidenced by the research on similar structures. For instance, piperidine and piperazine derivatives have been synthesized and evaluated for activities such as anti-acetylcholinesterase , inhibition of the glycine transporter-1 , and as potent inhibitors of the polymerase enzyme of the hepatitis C virus .

Synthesis Analysis

The synthesis of related compounds typically involves the introduction of various functional groups to a piperazine or piperidine scaffold. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide . Similarly, the synthesis of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides as inhibitors of the hepatitis C virus polymerase enzyme involved optimization of the core structure to enhance activity .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperazine ring, which is often substituted with sulfonyl and benzamide groups. The nature of these substitutions can significantly affect the biological activity of the compounds. For instance, the introduction of a trifluoromethyl group in the benzamide moiety has been shown to influence the potency of the compound .

Chemical Reactions Analysis

Compounds with piperazine and benzamide moieties can undergo various chemical reactions. For example, the derivatization reagent described in paper can be tagged to an analyte and then removed by acid treatment. In the context of glycosylation reactions, 1-benzenesulfinyl piperidine can be used in combination with trifluoromethanesulfonic anhydride to activate thioglycosides for the formation of glycosidic linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups. For instance, the presence of a sulfonyl group can enhance the solubility of the compound in organic solvents, while the presence of a benzamide group can affect the compound's binding affinity to biological targets . The introduction of fluorophores, as in the case of the derivatization reagent , allows for sensitive detection in analytical applications.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of piperidine derivatives, including similar compounds, have highlighted their potent anti-acetylcholinesterase (anti-AChE) activity. This is crucial for developing antidementia agents as it suggests a possible application in treating neurodegenerative diseases like Alzheimer's disease. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhanced the activity, with one compound showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990).

Metabolic Pathways

Research into the oxidative metabolism of novel antidepressants has identified the role of various cytochrome P450 enzymes in metabolizing such compounds, shedding light on their pharmacokinetic profiles and potential interactions with other medications. This information is vital for the safe and effective use of new drugs in clinical settings (Hvenegaard et al., 2012).

Catalytic Applications

The development of N-formamides derived from l-piperazine-2-carboxylic acid as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines represents a novel application in synthetic organic chemistry. This demonstrates the compound's utility in facilitating reactions that produce high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Glycine Transporter-1 Inhibitors

The structure-activity relationship exploration of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) has yielded leads with excellent in vitro potency and selectivity, favorable ADME profiles, and suitable pharmacokinetic and safety characteristics. These findings are crucial for developing new therapeutic agents targeting GlyT-1, with implications for treating neurological disorders (Cioffi et al., 2016).

properties

IUPAC Name |

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O3S.ClH/c1-25(23,24)21-10-8-20(9-11-21)7-6-19-14(22)12-4-2-3-5-13(12)15(16,17)18;/h2-5H,6-11H2,1H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELKJKZEPSKWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

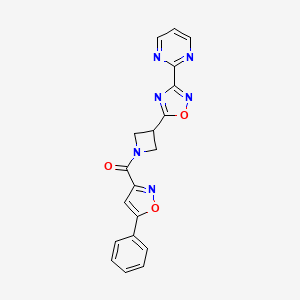

![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

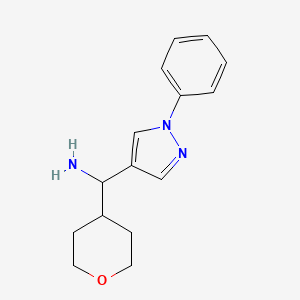

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

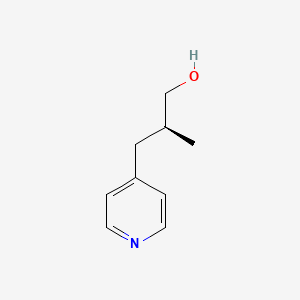

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)